molecular formula C8H8IN3 B1356999 4-Iodo-1-methyl-1H-indazol-3-amine CAS No. 796967-84-5

4-Iodo-1-methyl-1H-indazol-3-amine

Cat. No. B1356999
M. Wt: 273.07 g/mol
InChI Key: DYHNOSXMWMDZRC-UHFFFAOYSA-N
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Description

“4-Iodo-1-methyl-1H-indazol-3-amine” is a chemical compound with the molecular formula C7H6IN3 and a molecular weight of 259.05 . It has a melting point of 154 - 155°C . This compound is part of the indazole family, which are important heterocycles in drug molecules . Indazole derivatives are known to display a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .


Molecular Structure Analysis

The molecular structure of “4-Iodo-1-methyl-1H-indazol-3-amine” consists of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Physical And Chemical Properties Analysis

“4-Iodo-1-methyl-1H-indazol-3-amine” is a chemical compound with the molecular formula C7H6IN3 and a molecular weight of 259.05 . It has a melting point of 154 - 155°C .

Scientific Research Applications

1. Therapeutic Potential of Imidazole Containing Compounds

  • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Recent Advances in Indazole-Containing Derivatives

  • Application Summary : Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry .
  • Methods of Application : Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
  • Results or Outcomes : Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

3. Antitumor Activity of 1H-indazole-3-amine Derivatives

  • Application Summary : A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines .
  • Methods of Application : The inhibitory activities were evaluated against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .
  • Results or Outcomes : Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM). Moreover, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

4. Therapeutic Potential of Imidazole Containing Compounds

  • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

5. Antitubercular Activity of Imidazole Containing Compounds

  • Application Summary : Imidazole containing compounds have been synthesized and evaluated for their antitubercular activity .
  • Methods of Application : The antitubercular activity was evaluated against Mycobacterium tuberculosis strain using rifampicin as a reference drug .
  • Results or Outcomes : The results suggested that some of the synthesized compounds showed promising antitubercular activity .

6. Antidepressant Activity of Indazole Derivatives

  • Application Summary : Indazole-containing heterocyclic compounds have been found to have antidepressant activity .
  • Methods of Application : The antidepressant activity was evaluated using various in vivo and in vitro models .
  • Results or Outcomes : The results suggested that some of the indazole derivatives showed promising antidepressant activity .

Future Directions

Indazole derivatives, including “4-Iodo-1-methyl-1H-indazol-3-amine”, have shown a broad spectrum of pharmacological activities, making them promising candidates for drug development . Future research could focus on further exploring the pharmacological activities of these compounds, optimizing their synthesis processes, and investigating their safety and toxicity profiles.

properties

IUPAC Name

4-iodo-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHNOSXMWMDZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)I)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583106
Record name 4-Iodo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-methyl-1H-indazol-3-amine

CAS RN

796967-84-5
Record name 4-Iodo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 330 mL pressure vessel equipped with a magnetic stir bar was added 2-fluoro-6-iodobenzonitrile (4.5 g, 18.2 mmol), N,N-dimethylacetamide (45 mL), and methylhydrazine (1.2 mL 23.7 mmol). The vessel was flushed with N2 gas, sealed and heated at 87° C. overnight and at 120° C. for 5 h. The reaction mixture was cooled, diluted with EtOAc (300 mL, and washed with water. The aqueous layer was extracted and the combined EtOAc extracts were washed with water (3×150 mL), brine, dried (Na2SO4), filtered and concentrated to a brown solid. The solid was triturated with EtOAc/hexanes (1:1, 10 mL), filtered, washed with EtOAc/hexanes (1:1) and dried to give 4.04 g (81%) of I-216 as a beige solid. 1H NMR (400 MHz, DMSO-d6)
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Dai, K Hartandi, Z Ji, AA Ahmed… - Journal of medicinal …, 2007 - ACS Publications
… 4-Iodo-1-methyl-1H-indazol-3-amine (20a). A mixture of 2-fluoro-6-iodobenzonitrile (7; 2.6 g, 10.5 mmol) and methyl hydrazine (5.7 mL, 105 mmol) in n-butanol (60 mL) was stirred at …
Number of citations: 225 pubs.acs.org

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